Technical Guide: BET-BAY 002 (S-Enantiomer) Mechanism of Action & BRD4 Inhibition
Technical Guide: BET-BAY 002 (S-Enantiomer) Mechanism of Action & BRD4 Inhibition
Executive Summary & Compound Identity
BET-BAY 002 (specifically the S-enantiomer ) is a highly potent, selective, and cell-permeable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. It functions primarily by targeting BRD4 (Bromodomain-containing protein 4), a critical epigenetic reader that regulates the transcription of oncogenes such as MYC.
Unlike earlier pan-BET inhibitors that suffered from poor bioavailability or metabolic instability, BET-BAY 002 represents an optimized scaffold (triazolodiazepine derivative) designed for robust in vivo efficacy, particularly in hematological malignancies like Multiple Myeloma (MM) and Acute Myeloid Leukemia (AML) .
Chemical Identity[1][2][3][4][5]
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Compound Name: BET-BAY 002 (S-enantiomer)[1]
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CAS Number: 1588521-78-1[2]
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Chemical Class: Triazolodiazepine[3]
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Molecular Formula: C₂₂H₁₈ClN₅O[2]
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Key Structural Feature: The S-configuration at the chiral center is critical for optimal binding affinity to the acetyl-lysine (KAc) binding pocket of BRD4.
Mechanism of Action (MOA)
The therapeutic efficacy of BET-BAY 002 relies on "epigenetic reader" displacement. BRD4 normally acts as a scaffold, binding to acetylated histones (H3/H4) at Super-Enhancers (SEs) —large clusters of enhancers that drive the high-level expression of lineage-specific oncogenes.
Molecular Binding Mechanism
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Competitive Inhibition: BET-BAY 002 mimics the acetylated lysine residue of histone tails. It inserts into the deep, hydrophobic binding pocket of the BRD4 bromodomains (BD1 and BD2).
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Chromatin Displacement: By occupying this pocket with high affinity (IC₅₀ ≈ 21 nM ), BET-BAY 002 physically displaces BRD4 from chromatin.
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Transcriptional Collapse: The loss of BRD4 at Super-Enhancers leads to the collapse of the transcription machinery (RNA Polymerase II, Mediator complex) specifically at SE-driven loci.
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Oncogene Silencing: This results in the rapid downregulation of c-MYC , a master transcriptional regulator in myeloma, leading to G1 cell cycle arrest and apoptosis.
Signaling Pathway Visualization
Caption: Figure 1. Mechanism of BET-BAY 002 induced transcriptional silencing of c-MYC via BRD4 displacement.
Quantitative Profile & Selectivity
BET-BAY 002 exhibits a superior pharmacological profile compared to first-generation probes like JQ1.
| Parameter | Value / Characteristic | Context |
| Target | BRD4 (BD1 & BD2) | Primary epigenetic driver in MM/AML. |
| Binding Affinity (Kd/IC50) | ~21 nM | Highly potent inhibition of BRD4.[4] |
| Selectivity | >30-fold vs. non-BET bromodomains | High specificity for BET family (BRD2/3/4). |
| Cellular Activity | Potent antiproliferative | Effective in MM.1S, RPMI-8226 cell lines. |
| Bioavailability | High (Oral) | Optimized PK properties compared to JQ1.[4] |
| Stereochemistry | S-Enantiomer | The active eutomer responsible for binding. |
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed with internal validation steps.
Protocol A: Cellular Target Engagement (c-MYC Downregulation)
Objective: Validate that BET-BAY 002 effectively engages BRD4 and suppresses downstream signaling in Multiple Myeloma cells.
Materials:
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Cell Line: MM.1S (Multiple Myeloma, c-MYC driven).
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Compound: BET-BAY 002 (S-enantiomer), dissolved in DMSO.[2]
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Control: DMSO (Vehicle) and inactive enantiomer (if available) or JQ1 (positive control).
Workflow:
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Seeding: Seed MM.1S cells at
cells/mL in RPMI-1640 + 10% FBS. -
Treatment: Treat cells with increasing concentrations of BET-BAY 002 (e.g., 10, 50, 100, 500 nM) for 6 hours .
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Rationale: c-MYC has a short half-life (~20 mins). A 6-hour time point captures transcriptional suppression before secondary apoptotic effects confound results.
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Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease/phosphatase inhibitors.
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Western Blot:
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Load 20 µg protein/lane.
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Probe for c-MYC (Primary Target) and BRD4 (Control for protein stability, levels should not change, only localization changes).
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Probe for GAPDH or β-Actin (Loading Control).
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Validation Criteria:
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Pass: Dose-dependent decrease in c-MYC protein levels >50% at 100 nM.
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Fail: No change in c-MYC or inconsistent loading control.
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Protocol B: Cell Viability Assay (72-Hour Proliferation)
Objective: Determine the IC₅₀ for antiproliferative activity.
Workflow:
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Plating: Plate 5,000 cells/well in 96-well white-walled plates.
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Dosing: Add BET-BAY 002 in a 9-point serial dilution (e.g., 10 µM down to 0.1 nM).
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Control: 0.1% DMSO (Max signal) and Staurosporine (Min signal/Cell death control).
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Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
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Readout: Add CellTiter-Glo® (Promega) or equivalent ATP-based reagent. Shake for 2 mins, incubate 10 mins dark.
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Analysis: Measure luminescence. Fit data to a 4-parameter logistic (4PL) curve to calculate IC₅₀.
Experimental Workflow Diagram
Caption: Figure 2. Parallel experimental workflow for validating molecular mechanism (Western Blot) and phenotypic efficacy (Viability).
Clinical & Translational Context
While BET-BAY 002 serves as a potent chemical probe, its development lineage is closely linked to clinical candidates like BAY 1238097 and BAY 299 (though the latter is BRPF2 selective). Researchers utilizing BET-BAY 002 should note:
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Differentiation: BET-BAY 002 is distinct from BAY-299. BAY-299 is a chemical probe for BRPF2/TAF1 and has >300-fold selectivity against BRD4.[5] Do not confuse the two.
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Safety Profile: In preclinical models, BET-BAY 002 showed good tolerability, avoiding some of the severe toxicities seen with earlier pan-BET inhibitors, though on-target effects (thrombocytopenia, GI toxicity) remain a class-wide consideration for BET inhibitors.
References
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MedChemExpress. "BET-BAY 002 S enantiomer." MedChemExpress Product Datasheet. Link
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TargetMol. "BET-BAY 002 | BET bromodomain inhibitor." TargetMol Catalog. Link
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ResearchGate. "New benzazepine BET-inhibitors with improved oral bioavailability." ResearchGate Publication Context. Link
- World Intellectual Property Organization (WIPO). "Patent WO/2015/153871A2: Substituted Triazolodiazepines." Patentscope. (Referencing Compound Example 11).
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National Institutes of Health (NIH). "BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications." PubMed Central. Link
